molecular formula C8H5ClFN B065948 5-chloro-6-fluoro-1H-indole CAS No. 169674-57-1

5-chloro-6-fluoro-1H-indole

Cat. No. B065948
CAS RN: 169674-57-1
M. Wt: 169.58 g/mol
InChI Key: JXFLPDYKOWHEJF-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indole (5-CF-1H-indole) is an important organic compound belonging to the class of heterocyclic compounds. It is a derivative of indole, an aromatic compound found in many plants and animals, and is commonly used as an intermediate in the synthesis of various drugs and other compounds. 5-CF-1H-indole has been studied extensively in the past few decades and has been found to have a wide range of applications from medicinal to industrial.

Scientific Research Applications

  • Synthesis of Sertindole Intermediate : 5-chloro-1-(4-fluorophenyl)-indole, a derivative of 5-chloro-6-fluoro-1H-indole, is a key intermediate in the synthesis of sertindole, an antipsychotic medication. Optimization of the Ullmann reaction step in its synthesis has been explored to improve yield and reproducibility (Li, Ma, & Yu, 2011).

  • Development of Antidepressant Drug : Another derivative, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, facilitates 5-HT neurotransmission and was developed as an antidepressant drug candidate. The synthesis process was optimized for large-scale, chromatography-free preparation (Anderson et al., 1997).

  • HIV Non-Nucleoside Reverse Transcriptase Inhibitors : Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, another related compound, is a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. A robust synthetic method for this compound has been developed (Mayes et al., 2010).

  • Spiroindolinones with Anticancer Activity : New spiroindolinones bearing 5-chlorobenzothiazole moiety were synthesized, demonstrating potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation. Some derivatives also showed significant growth inhibition in cancer cell lines (Ermut et al., 2014).

  • Luminescence in Boron Complexes : The effect of substituent groups on the luminescence of diphenylboron complexes of 5-substituted 2-(2'-Pyridyl)indoles, including derivatives of this compound, has been studied, indicating potential applications in tuning the luminescence of these complexes (Liu et al., 2002).

  • Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Heterocycles derived from 5-fluoroindole-2-carbohydrazides showed significant antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).

Safety and Hazards

The safety information for 5-chloro-6-fluoro-1H-indole indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . The precautionary statements include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Chloro-6-fluoro-1H-indole primarily targets enzymes and receptors involved in various biological processes. Indole derivatives, including this compound, often exhibit high affinity for multiple receptors, such as serotonin receptors, which play crucial roles in neurotransmission, mood regulation, and other physiological functions .

Mode of Action

The compound interacts with its targets through binding to specific sites on the enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, binding to serotonin receptors can alter neurotransmitter release and uptake, impacting mood and behavior .

Biochemical Pathways

this compound affects several biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation. By modulating receptor activity, it can influence downstream signaling cascades such as the cyclic AMP (cAMP) pathway, which is critical for various cellular responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. Metabolism typically occurs in the liver, where it is transformed into active or inactive metabolites. Excretion is primarily via the kidneys .

Result of Action

At the molecular level, the action of this compound results in the modulation of receptor activity, leading to altered cellular responses. This can manifest as changes in neurotransmitter levels, reduced inflammation, or inhibited cell proliferation. These effects can have therapeutic implications for conditions such as depression, inflammation, and cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For example, extreme pH levels can affect the compound’s stability, while temperature variations can impact its absorption and metabolism. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile and therapeutic effectiveness .

: A brief review of the biological potential of indole derivatives

Biochemical Analysis

Biochemical Properties

5-Chloro-6-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cancer cell growth and survival . Moreover, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biological effects. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit viral enzymes, thereby preventing viral replication . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antiviral or anticancer activity . At high doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . The localization and accumulation of this compound in specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its biological effects. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can affect its activity and interactions with other biomolecules, influencing cellular function and metabolism.

properties

IUPAC Name

5-chloro-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFLPDYKOWHEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378610
Record name 5-chloro-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169674-57-1
Record name 5-chloro-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

382 mg (1.72 mmol) of 1-(2-amino-5-chloro-4-fluoro-phenyl)-2-chloro-ethanone as a 3:1 mixture of regioisomers were dissolved in 9.5 ml 90% aqueous dioxane and 72 mg (1.89 mmol) of sodium borohydride were added in portions. The reaction mixture was heated to reflux for 1 h, additional 72 mg (1.89 mmol) of sodium borohydride were added and the reaction mixture was heated to reflux over night. The solvent was evaporated, the residue dissolved in DCM. The organic layer was washed once with 1N aqueous HCl solution, once with saturated aqueous NaHCO3 solution and once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (25 g silica gel; heptane/DCM 4:1) to yield 153 mg (52%) 5-chloro-6-fluoro-1H-indole as light yellow crystals as a 3:1 mixture of regioisomers (predominantly the wanted one). 1H NMR (CDCl3, 300 MHz): δ 8.16 (br, 1H), 7.62 (d, 1H), 7.20 (s, 1H), 7.13 (d, 1H), 6.50 (s, 1H).
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Synthesis routes and methods III

Procedure details

A suspension of 1.92 g of an almost 1:1 mixture of 5-chloro-6-fluoro-indole-2-carboxylic acid and 7-chloro-6-fluoro-indole-2-carboxylic acid in 45 ml of diphenyl ether was stirred at 260° for 4 hours. The reaction mixture was chromatographed over 100 g of silica gel with hexane and hexane-toluene (3:1). There were obtained 0.6 g (39%) of 5-chloro-6-fluoroindole as light brown crystals with m.p. 88°-90° and 0.22 g (14%) of 7-chloro-6-fluoroindole as a dark brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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